

# The Discovery and Evolving History of Human Gastrin Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gastrin I (1-14), human

Cat. No.: B13831780

Get Quote

# A Whitepaper for Researchers and Drug Development Professionals Introduction

Gastrin, a pivotal peptide hormone, has been a subject of intense scientific scrutiny for over a century. Initially recognized for its potent stimulation of gastric acid secretion, the understanding of gastrin's biological role has expanded significantly to encompass a complex family of peptides derived from a single precursor, each with distinct physiological and pathophysiological functions. This technical guide provides an in-depth exploration of the discovery, history, and characterization of human gastrin and its fragments. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structure-activity relationships, underlying signaling mechanisms, and the experimental methodologies that have been instrumental in advancing this field.

## A Century of Discovery: The Historical Unraveling of Gastrin

The journey to understanding gastrin began in the early 20th century. Here is a timeline of the key milestones in the discovery of gastrin and its various fragments:

 1905: British physiologist John Sydney Edkins first proposed the existence of a chemical messenger, which he named "gastrin," that was released from the gastric antrum and



stimulated gastric acid secretion.[1]

- 1938: Komarov provided definitive evidence for the existence of gastrin as a unique antral stimulant of acid secretion, distinguishing it from histamine.
- 1964: Roderic A. Gregory and Hilda J. Tracy at the University of Liverpool successfully
  isolated and determined the amino acid sequence of two forms of human gastrin, Gastrin I
  (non-sulfated) and Gastrin II (sulfated), from a Zollinger-Ellison tumor.[2] This seminal work
  laid the foundation for the chemical synthesis of gastrin and its fragments.
- Late 1960s Early 1970s: The development of radioimmunoassays (RIA) led to the discovery of different molecular forms of gastrin circulating in the blood, including "big gastrin" (gastrin-34) and "mini gastrin" (gastrin-14), in addition to the originally isolated heptadecapeptide gastrin (gastrin-17).
- 1975: The existence of an N-terminal fragment of gastrin-17 was identified in the serum of patients with Zollinger-Ellison syndrome, suggesting complex processing of the gastrin precursor.[3]
- 1980s: With the advent of molecular biology techniques, the gene encoding human preprogastrin was cloned and sequenced. This revealed the precursor structure from which all gastrin fragments are derived.[4]
- 1987-1991: Glycine-extended gastrin, a processing intermediate, was identified and shown to be released from antral tissue.[5] Subsequent research revealed its own distinct biological activities, particularly in cell proliferation.[6][7]
- 1994: N-terminal progastrin fragments were identified in human antral tissue and plasma,
   with the 1-35 fragment being the most abundant.[8]

### The Gastrin Family: From Precursor to Bioactive Fragments

Human gastrin is synthesized as a 101-amino acid precursor protein called preprogastrin. Post-translational processing of preprogastrin generates a diverse array of peptides, each with potentially unique biological functions.



#### **C-Terminal Amidated Gastrins**

These are the "classical" forms of gastrin, characterized by an amidated C-terminus, which is crucial for their high-affinity binding to the cholecystokinin B (CCK-B) receptor and potent stimulation of gastric acid secretion.[1] The primary circulating forms include:

- Gastrin-34 ("Big Gastrin"): A 34-amino acid peptide.
- Gastrin-17 ("Little Gastrin"): A 17-amino acid peptide, which is the predominant form in the antrum.
- Gastrin-14 ("Mini Gastrin"): A 14-amino acid peptide.
- Pentagastrin: A synthetic pentapeptide corresponding to the C-terminal five amino acids of gastrin, which retains the full biological activity of the native hormone.

The bioactivity of these fragments is primarily attributed to the C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2.[8][10]

### **Glycine-Extended Gastrin (G-Gly)**

Glycine-extended gastrins are processing intermediates that have a glycine residue at their C-terminus instead of the amide group. Initially considered inactive precursors, G-Gly has been shown to possess distinct biological activities, particularly in promoting cell proliferation and migration, and is implicated in the growth of certain cancers.[11][12] These effects are often mediated through receptors distinct from the classical CCK-B receptor.[7][13]

#### **N-Terminal Progastrin Fragments**

The processing of progastrin also yields N-terminal fragments. The most abundant of these is the 1-35 fragment.[8] These fragments circulate in human plasma, often at higher concentrations than the C-terminal amidated forms.[8] While they do not stimulate gastric acid secretion, some N-terminal fragments have been shown to inhibit gastrin-17-stimulated acid secretion, suggesting a regulatory role.[8][14]

## Quantitative Bioactivity of Human Gastrin Fragments



The biological activity of gastrin fragments is typically quantified by their ability to bind to specific receptors and elicit a physiological response, such as gastric acid secretion or cell proliferation. The following tables summarize key quantitative data for various gastrin fragments.

Table 1: Receptor Binding Affinities of Human Gastrin Fragments

| Fragment                           | Receptor          | Cell/Tissue<br>Type                      | Binding<br>Assay<br>Method | Affinity (Ki<br>or Kd)                  | Reference(s |
|------------------------------------|-------------------|------------------------------------------|----------------------------|-----------------------------------------|-------------|
| Gastrin-17                         | ССК-В             | Rat Gastric<br>Mucosa                    | Radioligand<br>Binding     | Kd: ~4 x<br>10 <sup>-10</sup> M         | [15]        |
| Gastrin-17                         | ССК-В             | Human<br>Gastric<br>Carcinoma<br>(AGS)   | Radioligand<br>Binding     | High Affinity                           | [16]        |
| CCK-8<br>(sulfated)                | ССК-В             | -                                        | -                          | Ki: 0.3–1 nM                            | [17]        |
| Gastrin-17                         | CCK-B             | -                                        | -                          | Ki: 0.3–1 nM                            | [17]        |
| CCK-4                              | ССК-В             | -                                        | -                          | ~10-fold<br>lower affinity<br>than G-17 | [17]        |
| Glycine-<br>extended<br>Gastrin-17 | Novel<br>Receptor | Nontransform<br>ed Colon<br>Cells (YAMC) | Radioligand<br>Binding     | Kd: 0.36 nM                             |             |

Table 2: Potency of Human Gastrin Fragments in Stimulating Gastric Acid Secretion



| Fragment     | Species | Assay Type | Potency<br>(ED50/D50)              | Reference(s) |
|--------------|---------|------------|------------------------------------|--------------|
| Gastrin-17   | Human   | In vivo    | -                                  | [18]         |
| Gastrin-17   | Dog     | In vivo    | D50 proportional to clearance rate | [18]         |
| Gastrin-17   | Cat     | In vivo    | ED50: ~300<br>pmol/kg/h            | [19]         |
| Pentagastrin | Cat     | In vivo    | -                                  | [20]         |

Table 3: Half-life of Circulating Human Gastrin Fragments

| Fragment   | Species | Half-life      | Reference(s) |
|------------|---------|----------------|--------------|
| Gastrin-17 | Human   | 9.5 - 10.5 min | [18]         |
| Gastrin-17 | Dog     | 3.5 min        | [18]         |

# **Experimental Protocols for the Study of Gastrin Fragments**

The characterization of gastrin fragments has been dependent on a variety of sophisticated experimental techniques.

#### **Isolation and Purification**

The initial isolation of gastrin from biological tissues involves a multi-step process:

- Tissue Extraction: Gastrin-containing tissues (e.g., gastric antrum, gastrinoma tumors) are homogenized in an extraction buffer.
- Chromatography: A series of chromatographic techniques are employed for purification:
  - Gel Filtration Chromatography: Separates peptides based on size.
  - Ion-Exchange Chromatography: Separates peptides based on charge.



 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides highresolution separation of different gastrin forms and fragments.

### **Quantification and Identification**

- Radioimmunoassay (RIA): A highly sensitive method for quantifying the concentration of
  gastrin and its fragments in biological fluids. The assay is based on the competition between
  a radiolabeled gastrin fragment and the unlabeled fragment in a sample for binding to a
  specific antibody.
- Mass Spectrometry (MS): Used for the definitive identification and sequencing of purified gastrin fragments.

#### **Bioassays for Gastric Acid Secretion**

- In Vivo Models: Anesthetized animals (e.g., rats, cats) are often used to measure the effect of infused gastrin fragments on gastric acid secretion.[21][22][23] The stomach is perfused, and the pH or acidity of the perfusate is measured.[21]
- In Vitro Models: Isolated gastric glands or parietal cells can be used to study the direct
  effects of gastrin fragments on acid secretion, although these models can be challenging due
  to the complex paracrine interactions in the gastric mucosa.[24]

#### **Receptor Binding Assays**

These assays are used to determine the affinity of gastrin fragments for their receptors.[24][25]

- Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., CCK-B) are isolated.[15]
- Radioligand Binding: The membranes are incubated with a radiolabeled gastrin fragment (the ligand) in the presence of varying concentrations of an unlabeled competitor fragment.
- Separation and Counting: The membrane-bound radioligand is separated from the unbound ligand, and the amount of bound radioactivity is measured.
- Data Analysis: The data is used to calculate the binding affinity (Kd or Ki) of the fragment for the receptor.



### **Signaling Pathways of Gastrin Fragments**

The biological effects of gastrin fragments are mediated through the activation of intracellular signaling cascades following receptor binding.

### CCK-B Receptor-Mediated Signaling (Amidated Gastrins)

The binding of amidated gastrins to the CCK-B receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events:[9][26][27]

- G-protein Activation: The receptor activates Gq/11 proteins.
- Phospholipase C (PLC) Activation: Activated Gq/11 stimulates PLC.
- Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
- Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG activate PKC.
- Downstream Effects: These signaling events lead to the activation of various downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in physiological responses like gastric acid secretion and cell proliferation.[28]



Click to download full resolution via product page

Caption: CCK-B Receptor Signaling Pathway for Amidated Gastrins.



#### **Signaling Pathways of Glycine-Extended Gastrin**

Glycine-extended gastrin (G-Gly) appears to exert its proliferative effects through signaling pathways that are distinct from those activated by amidated gastrin.[12][13] Evidence suggests that G-Gly does not significantly increase intracellular calcium or inhibit cAMP generation, which are hallmarks of CCK-B receptor activation.[13] Instead, G-Gly has been shown to activate c-Jun amino-terminal kinase (JNK) and pathways involving Src, JAK2, and PI3K.[11] [13] This indicates the involvement of a novel, yet to be fully characterized, receptor for G-Gly. [7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin Wikipedia [en.wikipedia.org]
- 3. Gastrin PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bombesin on the release of glycine-extended progastrin (gastrin G) in rat antral tissue culture PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine-extended gastrin precursors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biology of gut cholecystokinin and gastrin receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of N-terminal progastrin fragments on gastric acid secretion in man PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrin [vivo.colostate.edu]
- 9. Evidence for a C-terminal structural motif in gastrin and its bioactive fragments in membrane mimetic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine-extended gastrin activates two independent tyrosine-kinases in upstream of p85/p110 phosphatidylinositol 3-kinase in human colonic tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. Gastrin and glycine-extended progastrin processing intermediates induce different programs of early gene activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute effects of N-terminal progastrin fragments on gastric acid secretion in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of CCK-B/gastrin-like receptors in human gastric carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 16. Structural basis of cholecystokinin receptor binding and regulation PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clearance rate, half-life, and secretory potency of human gastrin-17-I in different species
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitivity of parietal cells to gastrin in the cat: comparison with man and dog PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of eighteen somatostatin analogues on gastric secretion PMC [pmc.ncbi.nlm.nih.gov]
- 20. Continuous recording of acid gastric secretion in the rat. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of gastric acid secretion in the anaesthetized rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The gastrin receptor assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 26. Cholecystokinin B receptor Wikipedia [en.wikipedia.org]
- 27. A network map of the gastrin signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel roles of gastrin PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Evolving History of Human Gastrin Fragments: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13831780#discovery-and-history-of-human-gastrin-fragments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com